molecular formula C7H8N2S B1270963 2-Aminobenzenecarbothioamide CAS No. 2454-39-9

2-Aminobenzenecarbothioamide

Cat. No. B1270963
CAS RN: 2454-39-9
M. Wt: 152.22 g/mol
InChI Key: HPZKAJRFABCGFF-UHFFFAOYSA-N
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Description

2-Aminobenzenecarbothioamide is a chemical compound with the molecular formula C7H8N2S . It has a molecular weight of 152.22 g/mol . The IUPAC name for this compound is 2-aminobenzenecarbothioamide .


Molecular Structure Analysis

The molecular structure of 2-Aminobenzenecarbothioamide consists of a benzene ring substituted with an amino group and a carbothioamide group . The InChI representation of the molecule is InChI=1S/C7H8N2S/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H2,9,10) .


Physical And Chemical Properties Analysis

2-Aminobenzenecarbothioamide has a molecular weight of 152.22 g/mol . It has two hydrogen bond donor counts and two hydrogen bond acceptor counts . The compound has a rotatable bond count of 1 . The topological polar surface area is 84.1 Ų .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

2-Aminobenzenecarbothioamide is used in the formation of α-aminonitriles .

Methods of Application

The reaction of benzaldehyde, 2-aminobenzenecarbothioamide, potassium cyanide, and acetic acid yields tetrahydroquinazolinethione 7 and/or α-aminonitrile 11 under different conditions .

Results or Outcomes

These results are used to support the intermediacy of an imine 3 or its immonium ion in the formation of α-aminonitriles .

Synthesis of 2-Aminobenzimidazoles

Specific Scientific Field

This application is also part of Organic Chemistry .

Summary of the Application

2-Aminobenzenecarbothioamide is used in the synthesis of 2-aminobenzimidazoles .

Methods of Application

The synthesis of 2-aminobenzimidazoles involves the reaction of o-phenylenediamine with cyanamide, in low yields .

Results or Outcomes

The result of this reaction is the formation of 2-amino and 2-dimethylaminobenzimidazoles .

Synthesis of 2-Aminobenzofurans

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

2-Aminobenzenecarbothioamide is used in the synthesis of 2-aminobenzofurans .

Methods of Application

The synthesis of 2-aminobenzofurans involves a base-mediated [3 + 2] annulation of N-phenoxy amides with gem-difluoroalkenes . This process gives direct access to 2-aminobenzofuran derivatives involved in the one-pot cleavage of multiple bonds including C–H, O–N and two C–F bonds .

Results or Outcomes

The result of this reaction is the formation of 2-aminobenzofuran derivatives . The subsequent success of the on-DNA compatible synthesis and the application of the obtained products as potential anticancer agents further demonstrates the versatility of this transformation .

properties

IUPAC Name

2-aminobenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2S/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZKAJRFABCGFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=S)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364346
Record name 2-aminobenzenecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminobenzenecarbothioamide

CAS RN

2454-39-9
Record name 2-Aminobenzenecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2454-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminobenzenecarbothioamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aminothiobenzamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53310
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-aminobenzenecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JS Walia, SN Bannore, AS Walia, L Guillot - Chemistry Letters, 1974 - journal.csj.jp
… A molecule which satisfies this structural requirement ought to be accessible using 2-aminobenzenecarbothioamide (thioanthranilamide) (6), whose amino group would serve the role of …
Number of citations: 4 www.journal.csj.jp
RM Acheson, JD Wallis - Journal of the Chemical Society, Perkin …, 1981 - pubs.rsc.org
Benzimidazole-2-thione with dimethyl acetylenedicarboxylate (DMAD) in acetonitrile gave a fused thiazolidinone derivative, but in methanol a fused thiazinone was obtained. Structures …
Number of citations: 199 pubs.rsc.org

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